molecular formula C10H7F4N B13523403 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile

3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile

Cat. No.: B13523403
M. Wt: 217.16 g/mol
InChI Key: QITQDUFDWBZUGY-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a fluorinated aromatic ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The aromatic ring can undergo oxidation reactions, potentially forming quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Amides or other nitrile derivatives.

    Reduction: Amines.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The presence of the fluorinated aromatic ring enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile is unique due to the combination of its fluorinated aromatic ring and nitrile group. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H7F4N

Molecular Weight

217.16 g/mol

IUPAC Name

3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H7F4N/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h3-4,6H,1-2H2

InChI Key

QITQDUFDWBZUGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCC#N)F

Origin of Product

United States

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